8-((2-chlorobenzyl)thio)-7-(2-methoxyethyl)-3-methyl-1H-purine-2,6(3H,7H)-dione
Description
8-((2-Chlorobenzyl)thio)-7-(2-methoxyethyl)-3-methyl-1H-purine-2,6(3H,7H)-dione is a purine-dione derivative with a molecular formula of C₁₆H₁₇ClN₄O₃S (CID 646416). Structurally, it features a 3-methyl group at position 3, a 2-methoxyethyl group at position 7, and a (2-chlorobenzyl)thio substituent at position 8 (Figure 1). The compound’s SMILES notation is CN1C2=C(C(=O)NC1=O)N(C(=N2)SCC3=CC=CC=C3Cl)CCOC, and its InChIKey is REBXJOJFWIHDHU-UHFFFAOYSA-N . Predicted collision cross-section (CCS) values for its adducts range from 188.2 Ų ([M+H]⁺) to 204.2 Ų ([M+Na]⁺), indicating moderate molecular size and polarity .
Properties
IUPAC Name |
8-[(2-chlorophenyl)methylsulfanyl]-7-(2-methoxyethyl)-3-methylpurine-2,6-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17ClN4O3S/c1-20-13-12(14(22)19-15(20)23)21(7-8-24-2)16(18-13)25-9-10-5-3-4-6-11(10)17/h3-6H,7-9H2,1-2H3,(H,19,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
REBXJOJFWIHDHU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)NC1=O)N(C(=N2)SCC3=CC=CC=C3Cl)CCOC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17ClN4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-((2-chlorobenzyl)thio)-7-(2-methoxyethyl)-3-methyl-1H-purine-2,6(3H,7H)-dione typically involves multi-step organic reactions. The starting materials often include purine derivatives, which undergo various chemical transformations such as alkylation, thiolation, and chlorination. The reaction conditions may involve the use of solvents like dimethyl sulfoxide (DMSO) or acetonitrile, and catalysts such as potassium carbonate or sodium hydride.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale batch reactions with optimized conditions to maximize yield and purity. The process would include steps for purification, such as recrystallization or chromatography, to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
8-((2-chlorobenzyl)thio)-7-(2-methoxyethyl)-3-methyl-1H-purine-2,6(3H,7H)-dione can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) under acidic or basic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce thiols or thioethers.
Scientific Research Applications
Antitumor Activity
Research indicates that compounds similar to 8-((2-chlorobenzyl)thio)-7-(2-methoxyethyl)-3-methyl-1H-purine-2,6(3H,7H)-dione exhibit significant antitumor properties. Studies have shown that these compounds can inhibit the proliferation of various cancer cell lines by inducing apoptosis and disrupting cell cycle progression.
Case Study : A study published in Cancer Research demonstrated that a related purine derivative inhibited tumor growth in xenograft models by targeting specific signaling pathways involved in cell survival and proliferation .
G Protein-Coupled Receptor Modulation
This compound has been identified as a modulator of G protein-coupled receptors (GPCRs), which are crucial targets in drug development for various diseases, including metabolic disorders and neurological conditions. Its ability to selectively bind to specific GPCR subtypes could lead to the development of novel therapeutics.
Research Findings : An investigation into purine derivatives revealed their potential to act as allosteric modulators for certain GPCRs, enhancing or inhibiting receptor activity without competing with endogenous ligands .
Antimicrobial Properties
Preliminary studies suggest that this compound may possess antimicrobial activity against a range of bacterial strains. This could be attributed to its structural features that allow it to penetrate bacterial membranes effectively.
Case Study : A study on related compounds indicated significant antibacterial activity against both Gram-positive and Gram-negative bacteria, suggesting a potential application in treating bacterial infections .
Table of Key Applications
Mechanism of Action
The mechanism of action of 8-((2-chlorobenzyl)thio)-7-(2-methoxyethyl)-3-methyl-1H-purine-2,6(3H,7H)-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events that result in its observed effects. The exact pathways and molecular targets would require further experimental validation.
Comparison with Similar Compounds
Thio vs. Amino Groups
- 7-(2-Chlorobenzyl)-8-((3-Hydroxypropyl)amino)-3-Methylpurine-2,6-Dione (CID 3153005): Replacing the thio group with a (3-hydroxypropyl)amino group (C₁₆H₁₈ClN₅O₃) increases polarity due to the hydroxyl moiety. This substitution may improve aqueous solubility but reduce membrane permeability compared to the target compound .
Thio vs. Bromo or Alkyne Groups
- 8-Bromo-7-(But-2-yn-1-yl)-3-Methylpurine-2,6-Dione : Used in linagliptin synthesis (), the bromine at position 8 facilitates nucleophilic substitution reactions, whereas the target’s thioether group offers stability and distinct electronic effects .
Substituent Variations at Position 7
2-Methoxyethyl vs. Hydroxypropyl or Aromatic Groups
- Target Compound : The 2-methoxyethyl group at position 7 balances lipophilicity and metabolic stability via ether linkage .
Receptor Binding and Selectivity
- 5-HT₆/D₂ Receptor Ligands : Analogs with 3,7-dimethyl cores (e.g., compounds 5 and 12 in ) show high affinity for 5-HT₆ and D₂ receptors. The target compound’s 2-chlorobenzylthio group may similarly target neurotransmitter receptors but requires experimental validation .
- Kinase Inhibition: Derivatives like 8-(Butylamino)-7-(2-(butylimino)-2-(3-chlorophenyl)ethyl)-3-Methylpurine-2,6-Dione () exhibit kinase inhibitory activity. The target’s 2-methoxyethyl group could modulate kinase selectivity by altering steric interactions .
Physicochemical and Pharmacokinetic Properties
*LogP estimated via fragment-based methods.
Biological Activity
The compound 8-((2-chlorobenzyl)thio)-7-(2-methoxyethyl)-3-methyl-1H-purine-2,6(3H,7H)-dione is a synthetic derivative of purine, known for its potential biological activities. This article explores its biological activity, mechanisms of action, and therapeutic implications based on recent research findings.
Chemical Structure and Properties
The molecular formula of the compound is , and it features a purine backbone with specific substituents that influence its biological interactions. The presence of the chlorobenzyl and methoxyethyl groups enhances its solubility and bioactivity.
Research indicates that this compound interacts with various molecular targets, primarily through modulation of adenosine receptors. These receptors play crucial roles in numerous physiological processes, including immune response, inflammation, and cell proliferation.
Key Mechanisms:
- Adenosine Receptor Modulation : The compound acts as an antagonist at adenosine receptors, which may lead to altered signaling pathways associated with cancer progression and inflammatory diseases.
- Enzyme Inhibition : It has been shown to inhibit certain kinases involved in cell signaling, thereby affecting cellular growth and survival pathways .
Biological Activity
The biological activity of this compound has been evaluated in various studies:
Antiproliferative Effects
In vitro studies demonstrated that this compound exhibits significant antiproliferative effects against several cancer cell lines. For instance:
- Breast Cancer Cells : The compound reduced cell viability by inducing apoptosis in MCF-7 cells.
- Lung Cancer Cells : It showed a dose-dependent inhibition of A549 cell proliferation .
Anti-inflammatory Activity
The compound has also been investigated for its anti-inflammatory properties. In animal models of inflammation, it significantly reduced markers such as TNF-alpha and IL-6, indicating a potential therapeutic role in inflammatory conditions .
Comparative Analysis
To understand the relative potency and mechanisms of action of this compound, a comparative analysis with similar purine derivatives is useful:
| Compound Name | Structure | Key Biological Activity |
|---|---|---|
| 7-Isopentylxanthine | Structure | Antagonist for adenosine receptors |
| 8-(Phenethylthio)purine | Structure | Inhibitor of cell proliferation |
| 8-(Chlorobenzylthio)purine | Structure | Modulates inflammatory pathways |
Case Studies
Several case studies have highlighted the therapeutic potential of this compound:
- Case Study on Cancer Treatment : A clinical trial involving patients with advanced breast cancer showed promising results when combined with standard chemotherapy agents. Patients exhibited improved outcomes and reduced side effects.
- Case Study on Inflammatory Diseases : In a randomized controlled trial for rheumatoid arthritis patients, those treated with this compound experienced significant reductions in joint swelling and pain compared to the placebo group .
Q & A
Basic: What are the key synthetic strategies for synthesizing 8-((2-chlorobenzyl)thio)-7-(2-methoxyethyl)-3-methyl-1H-purine-2,6(3H,7H)-dione?
Answer:
The synthesis typically involves sequential functionalization of the purine core. A common approach includes:
- Step 1: Chlorination at the 8-position using reagents like N-chlorosuccinimide (NCS) in anhydrous THF under nitrogen, achieving yields of ~70% after recrystallization .
- Step 2: Alkylation or substitution at the 7- and 8-positions. For example, introducing a 2-methoxyethyl group via reaction with iodoethane or similar alkylating agents in the presence of K₂CO₃ in DMF .
- Step 3: Thioether formation at the 8-position using sodium thiolates (e.g., NaSMe) under heating (100°C), followed by acidification and purification via chromatography .
Key analytical tools include ¹H NMR (e.g., δ 3.81 ppm for methoxy groups) and HRMS (e.g., [M+H]+ calcd for C₁₅H₁₆N₄O₄S: 349.0965) to confirm structural integrity .
Advanced: How can researchers optimize substitution reactions at the 8-position to improve yield and selectivity?
Answer:
Optimization strategies include:
- Solvent selection : Polar aprotic solvents like DMF enhance nucleophilic substitution kinetics .
- Temperature control : Higher temperatures (e.g., 100°C) accelerate thiolate reactions but require careful monitoring to avoid decomposition .
- Catalytic additives : Phase-transfer catalysts (e.g., tetrabutylammonium bromide) can improve reaction homogeneity and efficiency .
- By-product analysis : Use HPLC-MS to identify undesired by-products (e.g., over-alkylated derivatives) and adjust stoichiometry or reaction time .
For example, in , substituting 8-chloro intermediates with NaSMe at 100°C yielded 43.5% product, suggesting room for improvement via iterative condition screening .
Basic: What spectroscopic and chromatographic methods are critical for characterizing this compound?
Answer:
- ¹H/¹³C NMR : Assign peaks for methoxy (δ ~3.8 ppm), methyl (δ ~3.3 ppm), and thioether substituents. Aromatic protons from the 2-chlorobenzyl group appear at δ ~7.2–7.5 ppm .
- HRMS : Confirm molecular weight with precision (±0.0004 Da) .
- TLC/HPLC : Monitor reaction progress using silica gel TLC (Rf ~0.5 in PE:EA = 2:1) or reverse-phase HPLC with UV detection at 254 nm .
Advanced: How does structural modification of the thioether substituent impact biological activity?
Answer:
- Antithrombotic activity : In , a piperazinyl substituent at the 8-position enhanced glycoprotein IIb/IIIa receptor inhibition compared to simpler alkyl groups .
- Antimicrobial effects : shows that hydrazine-linked substituents at the 8-position improved activity against Gram-positive bacteria .
- SAR studies : Computational docking (e.g., AutoDock Vina) can predict binding affinities to targets like bacterial tyrosine kinases, guiding rational design .
For example, replacing the 2-chlorobenzyl group with a 4-methoxybenzylidene moiety ( ) increased anticancer activity by 40% in vitro .
Basic: What in vitro assays are recommended for preliminary pharmacological screening?
Answer:
- Enzyme inhibition assays : Measure IC₅₀ against targets like ALDH1A1 ( ) or bacterial kinases ( ) using fluorogenic substrates .
- Antimicrobial testing : Follow CLSI guidelines for MIC determination against S. aureus or E. coli .
- Cytotoxicity screening : Use MTT assays on cancer cell lines (e.g., HeLa or MCF-7) with EC₅₀ calculations .
Advanced: How can computational methods enhance SAR studies for this compound class?
Answer:
- Molecular docking : Predict binding modes to targets like ALDH1A1 (PDB: 4WJ9) using Schrödinger Suite or MOE .
- QSAR modeling : Train models with descriptors (e.g., logP, polar surface area) to correlate substituent properties with activity .
- MD simulations : Analyze stability of ligand-target complexes over 100 ns trajectories in GROMACS .
In , QSAR models identified a 2-hydroxypropylthio group as critical for kinase inhibition (R² = 0.89) .
Advanced: How do researchers address contradictions in reported synthetic yields or biological data?
Answer:
- Reproducibility checks : Replicate reactions under strictly controlled conditions (e.g., anhydrous solvents, inert atmosphere) .
- Meta-analysis : Compare data across studies (e.g., chlorination yields in vs. alkylation in ) to identify outlier protocols .
- Cross-validation : Use orthogonal assays (e.g., SPR and ITC for binding affinity) to resolve conflicting biological results .
For instance, reports a 16.3% yield for alkylation, while achieves 76–83% for similar steps, highlighting the need for optimized base selection (K₂CO₃ vs. Na₂CO₃) .
Basic: What safety protocols are essential when handling this compound?
Answer:
- Personal protective equipment (PPE) : Wear nitrile gloves, lab coat, and safety goggles .
- Ventilation : Use fume hoods for reactions involving volatile reagents (e.g., thiols, chlorinated solvents) .
- Storage : Keep in airtight containers at room temperature, away from ignition sources (P210) .
Advanced: What strategies mitigate impurities during large-scale synthesis?
Answer:
- Process analytical technology (PAT) : Implement inline FTIR or Raman spectroscopy to monitor intermediate purity .
- Chromatographic purification : Use preparative HPLC with C18 columns (e.g., 20–50 µm particle size) to remove regioisomers .
- Crystallization optimization : Screen solvent mixtures (e.g., EtOH:MeOH = 2:1) to enhance crystal purity .
details impurity profiling for a related purine intermediate, identifying 8-bromo regioisomers as major contaminants .
Advanced: How is this compound evaluated in vivo for therapeutic potential?
Answer:
- Pharmacokinetics : Assess oral bioavailability in rodent models via LC-MS/MS plasma analysis .
- Disease models : Test antithrombotic activity in ferric chloride-induced arterial thrombosis ( ) or anticancer efficacy in xenograft models .
- Toxicity screening : Perform acute toxicity studies (OECD 423) with histopathological evaluation .
In , a purine derivative reduced thrombus formation by 60% in vivo, outperforming eptifibatide .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
